molecular formula C21H17ClN6O4S B2687279 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide CAS No. 1019098-52-2

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide

Cat. No.: B2687279
CAS No.: 1019098-52-2
M. Wt: 484.92
InChI Key: GGCRCQMCUAWVKF-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide is a sophisticated heterocyclic compound designed for pharmaceutical and biochemical research, integrating multiple privileged pharmacophores into a single molecular scaffold. Its core structure features a 1,2,4-oxadiazole ring, a well-known bioisostere for ester and amide functionalities, which is linked to a benzodioxole group—a structural motif frequently associated with binding interactions in the central nervous system . This oxadiazole-benzodioxole moiety is fused to a multifunctional pyrazole core, further substituted with a methylsulfanyl group and an acetamide tail targeting a 4-chlorophenyl group. The specific arrangement of these subunits suggests potential as a key intermediate or lead compound in medicinal chemistry campaigns, particularly for the development of enzyme inhibitors. Researchers are investigating this compound's utility in high-throughput screening assays to identify novel bioactive molecules, with its complex structure offering a high degree of spatial diversity for structure-activity relationship (SAR) studies against various biological targets. The presence of the aminopyrazole and the chlorophenylacetamide groups indicates potential for targeted protein binding, making it a candidate for probing kinase or other ATP-binding site domains. This compound is intended for use in early-stage drug discovery to elucidate novel mechanisms of action and to serve as a chemical probe for interrogating complex cellular pathways.

Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O4S/c1-33-21-17(18(23)28(26-21)9-16(29)24-13-5-3-12(22)4-6-13)20-25-19(27-32-20)11-2-7-14-15(8-11)31-10-30-14/h2-8H,9-10,23H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCRCQMCUAWVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the pyrazole ring. The final step involves the acylation of the pyrazole derivative with 4-chlorophenyl acetic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups on the benzodioxole moiety can be reduced to amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the benzodioxole moiety may enhance these effects due to its ability to interact with bacterial membranes or enzymes. Studies have shown that similar structures can inhibit the growth of various pathogens, including bacteria and fungi .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Compounds with oxadiazole and pyrazole rings have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that derivatives with similar scaffolds can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways associated with tumor growth .

Neuroprotective Effects

Neuroprotection is another promising application for this compound. Research has highlighted the neuroprotective properties of oxadiazole derivatives in models of neurodegenerative diseases such as Alzheimer's. The ability to modulate oxidative stress and inflammation pathways may contribute to the protective effects observed in preclinical studies .

Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that similar oxadiazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics .
Cancer Cell Proliferation In vitro studies revealed that compounds with similar structures could reduce viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
Neuroprotection Research indicated that certain derivatives protected neuronal cells from oxidative damage, potentially offering therapeutic strategies for Alzheimer's disease .

Mechanism of Action

The mechanism of action of this compound in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzodioxole and oxadiazole moieties may play a role in binding to these targets, while the pyrazole ring could be involved in modulating the activity of the compound.

Comparison with Similar Compounds

Table 1: Structural Differences in Pyrazole-Oxadiazole Derivatives

Compound Name R1 (Oxadiazole Substituent) R2 (Acetamide Substituent) Key Features
Target Compound 2H-1,3-Benzodioxol-5-yl 4-Chlorophenyl Benzodioxol enhances aromaticity; 4-Cl may improve receptor binding
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide 4-Methoxyphenyl 2-Chlorobenzyl Methoxy group increases electron density; benzyl chain may alter solubility
2-{[4-Amino-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Chloro-2-Methylphenyl)Acetamide Triazole core (no oxadiazole) 4-Chloro-2-methylphenyl Triazole replaces oxadiazole; methyl group introduces steric effects
N-(4-Butylphenyl)-2-{[4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 2-Chlorophenyl (triazole) 4-Butylphenyl Butyl chain increases lipophilicity; 2-Cl may hinder planar binding

Key Observations :

  • Benzodioxol vs.
  • Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound avoids steric clashes seen in 2-chloro-substituted analogs (e.g., ), favoring interactions with flat binding sites.

Pharmacological Implications

Table 2: Inferred Bioactivity Based on Structural Analog Data

Compound Class Reported Activity (from Analogs) Target Compound Prediction
Pyrazole-Oxadiazole Acetamides Anti-inflammatory, anti-exudative Enhanced activity due to benzodioxol’s noncovalent interactions (e.g., van der Waals)
Triazole-Thioacetamides Anticancer, kinase inhibition Likely lower kinase affinity due to oxadiazole’s rigidity vs. triazole’s flexibility
Benzodioxol Derivatives Neuroprotective (unpublished) Potential CNS penetration via increased lipophilicity

Mechanistic Insights :

  • Methylsulfanyl Group : Present in the target and analogs (e.g., ), this group may act as a hydrogen bond acceptor or participate in hydrophobic interactions .
  • Benzodioxol’s Role : Computational studies (e.g., Multiwfn ) suggest the benzodioxol moiety enhances electron delocalization, stabilizing interactions with aromatic residues in target proteins.

Computational and Experimental Support

  • Noncovalent Interaction Analysis: The benzodioxol group’s electron-rich surface may facilitate stronger van der Waals interactions compared to methoxyphenyl analogs, as modeled using density-derived metrics .
  • Solubility Predictions : The 4-chlorophenyl group likely reduces aqueous solubility relative to methyl- or butyl-substituted derivatives (e.g., ), necessitating formulation optimization.

Biological Activity

The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide is a complex organic molecule notable for its diverse biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects, supported by relevant case studies and research findings.

The compound possesses the following chemical characteristics:

PropertyValue
Molecular Weight450.47 g/mol
Molecular FormulaC21H18N6O4S
LogP3.5136
Hydrogen Bond Acceptors9
Hydrogen Bond Donors3
Polar Surface Area104.996 Ų

These properties suggest a moderate lipophilicity and potential for various interactions within biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this one, particularly those containing oxadiazole and pyrazole moieties. In a literature review focusing on oxadiazole derivatives, it was found that these compounds exhibited significant bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Testing

In a comparative study of synthesized oxadiazole derivatives, the compound exhibited notable activity against Staphylococcus spp., with minimal cytotoxicity observed in normal cell lines (L929). The mechanism of action is believed to involve disruption of biofilm formation and inhibition of bacterial growth through interference with essential metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. For instance, in vitro studies using L929 cells showed that at specific concentrations (e.g., 100 µM), some derivatives displayed cytotoxic effects while others enhanced cell viability .

Table: Cytotoxicity Results

CompoundConcentration (µM)Viability (%) after 24hViability (%) after 48h
241009279
251006873
29509697

The results indicated that while some compounds were toxic at higher concentrations, others had a stimulatory effect on cell viability.

The biological activity of this compound may be attributed to its structural features, particularly the presence of the oxadiazole and pyrazole rings. These moieties are known for their ability to interact with various biological targets, including enzymes involved in metabolic pathways and receptors in cellular signaling .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step protocols, including cyclization of hydrazide precursors using agents like POCl₃ (phosphorus oxychloride) at elevated temperatures (~120°C). For example, analogous pyrazole-oxadiazole hybrids are synthesized via cyclization of substituted benzoic acid hydrazides, followed by coupling with aminopyrazole intermediates . Optimization may require adjusting stoichiometry, solvent polarity (e.g., dioxane or DMF), and temperature gradients to minimize side reactions. Purification via recrystallization (ethanol-DMF mixtures) or column chromatography is critical .

Q. Which analytical techniques are most reliable for characterizing its structure and purity?

  • 1H/13C NMR : Resolves substituent positions (e.g., methylsulfanyl at δ ~2.5 ppm, aromatic protons in benzodioxol groups at δ 6.5–7.5 ppm) and confirms amine/imine tautomerism via broad singlet signals .
  • IR Spectroscopy : Identifies key functional groups (C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the oxadiazole and pyrazole cores .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Stability studies should assess degradation kinetics in solvents (e.g., DMSO, aqueous buffers) and under thermal stress (40–60°C). HPLC monitoring at λ = 254 nm can track decomposition products. Methylsulfanyl and oxadiazole moieties may hydrolyze in acidic/basic conditions, necessitating inert atmospheres or lyophilization for long-term storage .

Advanced Research Questions

Q. What computational strategies are effective for predicting its bioactivity and target binding modes?

Molecular docking (AutoDock, Schrödinger) combined with density functional theory (DFT) can model interactions with biological targets (e.g., enzymes or receptors). For example, the oxadiazole ring’s electron-deficient nature may engage in π-π stacking with aromatic residues, while the methylsulfanyl group could influence hydrophobic binding pockets . MD simulations (NAMD/GROMACS) further assess conformational stability in solvated systems.

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
  • Bioisosteric Replacement : Substitute the benzodioxol group with heterocycles (e.g., thiophene) to enhance metabolic stability .
  • In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and ADMET properties (Caco-2 permeability, microsomal stability) .

Q. What experimental and computational methods resolve contradictions in reported biological data?

Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., cell line specificity, serum concentration). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) . Bayesian meta-analysis of published datasets can identify confounding variables .

Q. How can reaction mechanisms for key synthetic steps (e.g., oxadiazole formation) be elucidated?

Mechanistic studies employ isotopic labeling (e.g., ¹⁵N tracing) to track nitrogen migration during cyclization. Kinetic profiling (via in-situ IR or LC-MS) identifies rate-determining steps, while DFT calculations map transition states and intermediates .

Methodological Considerations

  • Contradiction Management : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) require empirical validation via nephelometry or dynamic light scattering .
  • Safety Protocols : Handle chlorophenyl and methylsulfanyl groups under fume hoods due to potential toxicity; use PPE and waste disposal compliant with OSHA guidelines .

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